1-(3-Bromophenyl)naphthalene
Overview
Description
1-(3-Bromophenyl)naphthalene is an organic compound that consists of a bromobenzene moiety substituted with a naphthyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)naphthalene typically involves the bromination of 1-naphthylbenzene. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1-naphthylboronic acid with 1-bromobenzene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The naphthyl group can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 3-(1-Naphthyl)-1-benzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Reactions: Products include 3-(1-Naphthyl)-1-aminobenzene, 3-(1-Naphthyl)-1-thiobenzene, and 3-(1-Naphthyl)-1-alkoxybenzene.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: The major product is 3-(1-Naphthyl)-1-benzene.
Scientific Research Applications
1-(3-Bromophenyl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)naphthalene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the naphthyl group can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
3-(1-Naphthyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-(1-Naphthyl)-1-iodobenzene: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
1-(3-Bromophenyl)naphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The combination of the naphthyl and bromobenzene moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromophenyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPSUGBBTPJBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853945-53-6 | |
Record name | 853945-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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